molecular formula C8H12O3 B2502634 4-Ethenyloxane-4-carboxylic acid CAS No. 2305255-31-4

4-Ethenyloxane-4-carboxylic acid

Cat. No.: B2502634
CAS No.: 2305255-31-4
M. Wt: 156.181
InChI Key: AWCXNDZURGFZTH-UHFFFAOYSA-N
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Description

4-Ethenyloxane-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.181. The purity is usually 95%.
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Scientific Research Applications

Sensing Applications

4-Ethenyloxane-4-carboxylic acid and its derivatives have been explored in the context of sensing applications. For example, certain coordination polymers based on carboxyphenoxyphthalate (a compound related to this compound) demonstrated the ability to sense nitrobenzene in ppm concentrations, highlighting their potential in fluorescence-based probing and detection technologies (Wang et al., 2015).

Thermodynamic Properties

The thermodynamic behavior of materials related to this compound has been a subject of interest. For instance, the significant shifts in pKa values of benzoic acid-modified surfaces were explored, revealing the influence of surface characteristics and the surrounding solvent environment on these shifts. This investigation provides valuable insights into the thermodynamic properties of carboxylic acid groups when attached to different surfaces (Abiman et al., 2007).

Antioxidant Activities

The structure-antioxidant activity relationship of various phenolic acids, including those with carboxylic acid groups, has been studied. These studies elucidate how specific functional groups, such as methoxy and phenolic hydroxyl groups, influence antioxidant activities, providing a basis for potential applications of this compound derivatives in areas where oxidative stress mitigation is crucial (Chen et al., 2020).

Biocatalysis and Reduction Processes

Carboxylic acid reductases (CARs) that can selectively reduce carboxylic acids to aldehydes under mild conditions have been studied, demonstrating their potential in biocatalysis. The broad range of substrates, including bifunctional carboxylic acids, that CARs can act upon suggests possible applications for this compound in creating more efficient biocatalytic processes (Khusnutdinova et al., 2017).

Solvation and Self-Association

The interplay between self-association and solvation in polar liquids, involving carboxylic acids, offers insights into solvent-solute interactions. Understanding these interactions is crucial for applications in which this compound might be used as a solvent or as part of solvation processes (Amenta et al., 2013).

Mechanism of Action

The mechanism of action for 4-Ethenyloxane-4-carboxylic acid is not specified in the retrieved data. Carboxylic acids can donate a hydrogen to produce a carboxylate ion .

Safety and Hazards

The safety information available indicates that 4-Ethenyloxane-4-carboxylic acid has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-ethenyloxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCXNDZURGFZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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